4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine
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Description
4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H15FN6 and its molecular weight is 286.314. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : A fluorine-containing diphenylphosphine oxide derivative called benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO) has been used to improve the flame retardancy of EP. BFPPO-modified EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating. Mechanistic studies revealed that BFPPO scavenges free radicals required for combustion and promotes the formation of a dense char layer, inhibiting heat and fuel penetration .
- Application : A compound related to our target molecule, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432), has been identified as an anti-epileptic agent in zebrafish and mouse models .
Flame Retardancy in Epoxy Resins
Anti-Epileptic Properties
Nuclear Magnetic Resonance (NMR) Studies
properties
IUPAC Name |
4-[4-[(2-fluorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN6/c1-9-18-19-14(11-7-17-20(2)13(11)16)21(9)8-10-5-3-4-6-12(10)15/h3-7H,8,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKPTOJYGOQULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=CC=C2F)C3=C(N(N=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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